molecular formula C22H20O8 B596660 Dehydroheliobuphthalmin

Dehydroheliobuphthalmin

Cat. No.: B596660
M. Wt: 412.4 g/mol
InChI Key: MHPJAZYITXHVOI-VIZOYTHASA-N
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Description

Dehydroheliobuphthalmin (CAS: 103001-05-4; synonyms: 66547-92-0 ) is a bioactive diterpenoid derivative isolated from natural sources such as Platycladus orientalis seeds . Its molecular formula is C₂₂H₂₀O₈, with a molecular weight of 412.39 g/mol . The compound is characterized by a fused benzodioxole structure, as shown in its IUPAC name: dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate . It is commercially available with a purity of ≥95% for research use .

This compound demonstrates neuroprotective activity against glutamate-induced neurotoxicity and anticancer effects via EGFR pathway modulation in non-small cell lung cancer (NSCLC) cells (NCI-H441) when combined with lapatinib . Its mechanism includes downregulating p-EGFR, p-AKT, and Bcl-2, while upregulating pro-apoptotic Bax and caspase cascades .

Properties

IUPAC Name

dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPJAZYITXHVOI-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Dehydroheliobuphthalmin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares Dehydroheliobuphthalmin with analogous natural compounds in terms of structure, bioactivity, and applications:

Compound Molecular Formula Molecular Weight Source Key Bioactivities References
This compound C₂₂H₂₀O₈ 412.39 Platycladus orientalis seeds Neuroprotection, EGFR pathway inhibition, apoptosis induction in NSCLC
Savinin C₂₀H₂₀O₆ 356.37 Platycladus orientalis seeds Anti-inflammatory, neuroprotective (exact mechanisms under study)
Nyasicoside C₂₃H₂₆O₁₁ 478.45 Unspecified plant sources Limited data; structural similarity suggests potential glycosidase inhibition
Mussaenoside C₁₇H₂₆O₁₀ 390.38 Mussaenda species Antioxidant, anti-diabetic properties
Neotuberostemonone C₂₂H₃₁NO₆ 405.49 Stemona tuberosa Antitussive, acetylcholinesterase inhibition
Nigracin C₂₀H₂₂O₉ 406.39 Fungal metabolites Antimicrobial, cytotoxic against cancer cell lines
8(14),15-Isopimaradien-3-ol C₂₀H₃₄O₂ 306.49 Platycladus orientalis Vasorelaxant, antibacterial (MIC <10 µg/mL for pathogens)

Key Differences:

Structural Complexity: this compound contains two benzodioxole rings and ester groups, distinguishing it from simpler diterpenes like savinin or isopimaradienols .

Mechanistic Specificity : Unlike 8(14),15-isopimaradien-3-ol (broad antibacterial activity), this compound selectively targets wild-type EGFR in NSCLC without affecting mutant EGFR (NCI-H1975) .

Neuroprotection : While both this compound and savinin are neuroprotective, this compound’s activity is linked to glutamate toxicity mitigation, whereas savinin’s mechanisms remain less defined .

Research Implications and Limitations

  • Advantages : this compound’s dual role in neuroprotection and oncology highlights its therapeutic versatility. Its specificity for wild-type EGFR may reduce off-target effects in cancer therapy .
  • Limitations: Comparative pharmacokinetic data (e.g., bioavailability, metabolism) with analogs like savinin are lacking. Structural analogs such as nyasicoside and mussaenoside require further mechanistic studies .

Biological Activity

Dehydroheliobuphthalmin, a lignan derivative primarily isolated from Platycladus orientalis, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C22H20O8
  • Molecular Weight : 412.39 g/mol
  • CAS Number : 103001-05-4

This compound is characterized by its complex structure, which is conducive to various biological interactions.

Neuroprotective Activity

One of the most significant findings regarding this compound is its neuroprotective potential. Research indicates that it exhibits protective effects against glutamate-induced neurotoxicity, which is critical in preventing neuronal damage associated with neurodegenerative diseases.

The neuroprotective mechanism is believed to involve:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Modulating inflammatory pathways that contribute to neurodegeneration.
  • Regulation of Neurotransmitter Levels : Enhancing the stability of neurotransmitters affected by glutamate toxicity.

Anticancer Properties

This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

  • Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells, suggesting potential as an adjunct therapy in cancer treatment.
  • Lung Cancer : Another study indicated that it could induce apoptosis in lung cancer cells, highlighting its role in cancer cell cycle regulation.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Other Biological Activities

In addition to its neuroprotective and anticancer properties, this compound exhibits several other biological activities:

  • Antioxidant Activity : Demonstrated through various assays, indicating its potential in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.
  • Antidiabetic Potential : Emerging studies suggest it may help regulate blood glucose levels and improve insulin sensitivity.

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